ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a chlorophenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and ethyl acetoacetate as the starting materials.
Condensation Reaction: The reaction involves a condensation process where 4-chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base (such as sodium ethoxide) to form an intermediate.
Cyclization: The intermediate undergoes cyclization in the presence of hydrazine hydrate to form the pyrazole ring.
Methylation: The resulting pyrazole is then methylated using methyl iodide to introduce the methyl group at the 1-position.
Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Pyrazole-3-one derivatives.
Reduction Products: Pyrazole-3-amine derivatives.
Substitution Products: Substituted pyrazoles with various functional groups.
Scientific Research Applications
Chemistry: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Research has explored its use in the development of drugs for treating various diseases, such as cancer and infectious diseases. Its derivatives are being investigated for their therapeutic potential.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals. It serves as an intermediate in the production of more complex molecules.
Mechanism of Action
The mechanism by which ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate exerts its effects depends on its specific biological target. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary based on the specific application and derivative of the compound.
Comparison with Similar Compounds
Ethyl 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with an oxadiazole ring instead of pyrazole.
Ethyl 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a thiadiazole ring instead of pyrazole.
Uniqueness: Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-1-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8-12(16(2)15-11)9-4-6-10(14)7-5-9/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWWZHUKGXPCDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864426-88-0 | |
Record name | Ethyl 5-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864426-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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